molecular formula C15H11NO3S B11769555 (4-Benzothiazol-2-yl-phenoxy)-acetic acid

(4-Benzothiazol-2-yl-phenoxy)-acetic acid

Cat. No.: B11769555
M. Wt: 285.3 g/mol
InChI Key: BKWJDJLHHJZKKI-UHFFFAOYSA-N
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Description

(4-Benzothiazol-2-yl-phenoxy)-acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring attached to a phenoxy group, which is further connected to an acetic acid moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzothiazol-2-yl-phenoxy)-acetic acid typically involves the reaction of 2-mercaptobenzothiazole with 4-bromophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzothiazol-2-yl-phenoxy)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Benzothiazol-2-yl-phenoxy)-acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzothiazol-2-yl-phenoxy)-acetic acid is unique due to its combination of a benzothiazole ring and a phenoxy-acetic acid moiety, which imparts specific chemical properties and biological activities. Its ability to act as both a tyrosinase inhibitor and an antiepileptic agent highlights its versatility and potential for diverse applications.

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18)

InChI Key

BKWJDJLHHJZKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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